

In-Depth Technical Guide to the Biological Activity of ML089

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Compound of Interest

Compound Name: ML089

Cat. No.: B15615314

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This technical guide provides a comprehensive overview of the biological activity of **ML089**, a potent and selective inhibitor of phosphomannose isomerase (PMI). This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Biological Activity and Mechanism of Action

ML089 (PubChem CID: 22416235) is a small molecule inhibitor of human phosphomannose isomerase (PMI), the enzyme responsible for the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P). By inhibiting PMI, **ML089** effectively blocks the entry of mannose into the glycolytic pathway, leading to an intracellular accumulation of M6P. This accumulation redirects M6P towards the N-linked glycosylation pathway, making **ML089** a valuable tool for studying and potentially treating Congenital Disorders of Glycosylation, particularly CDG-Ia, which is caused by a deficiency in phosphomannomutase 2 (PMM2).[1] The mode of action of **ML089** is believed to be non-competitive or un-competitive.

[1]

Quantitative Data Summary

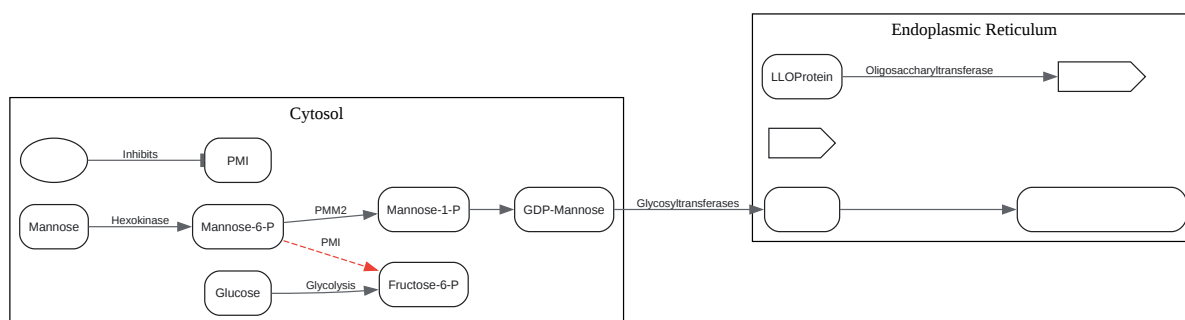
The following tables summarize the key quantitative data regarding the biological activity of **ML089** and its analogs.

Table 1: In Vitro Inhibitory Activity of **ML089**[2]

Compound	Target	IC50 (nM)	Anti-target	IC50 (μM)	Selectivity
ML089 (CID-22416235)	Phosphomannose Isomerase	1,300	PMM2	83	69-fold

Signaling Pathway

The primary signaling pathway affected by **ML089** is the N-linked glycosylation pathway. By inhibiting PMI, **ML089** increases the available pool of mannose-6-phosphate, which can then be converted to mannose-1-phosphate by PMM2 and subsequently enter the glycosylation cycle.



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Caption: N-linked glycosylation pathway and the inhibitory action of **ML089** on PMI.

Experimental Protocols

In Vitro Coupled Enzyme Assay for PMI Inhibition

This assay determines the inhibitory activity of compounds on PMI by coupling the production of fructose-6-phosphate to the reduction of NADP⁺, which can be measured spectrophotometrically.

Materials:

- 100 mM Triethanolamine HCl Buffer, pH 7.6
- 66 mM D-Mannose 6-Phosphate Solution
- 13.5 mM β -Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) Solution (prepare fresh)
- Phosphoglucose Isomerase (PGI) Enzyme Solution
- Glucose-6-Phosphate Dehydrogenase (G6PDH) Enzyme Solution (100 units/ml)
- Phosphomannose Isomerase (PMI) Enzyme Solution (0.075 - 0.150 units/ml)
- Test compound (**ML089**) at various concentrations
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture in each well of the microplate containing:
 - 87 mM triethanolamine buffer
 - 5.5 mM D-mannose 6-phosphate
 - 0.45 mM NADP⁺
 - 20 units/ml phosphoglucose isomerase
 - 1 unit/ml glucose-6-phosphate dehydrogenase

- Add the test compound (**ML089**) at the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
- Initiate the reaction by adding 0.0075 - 0.015 units/ml of phosphomannose isomerase to each well.
- Immediately place the plate in a spectrophotometer pre-set to 25°C.
- Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes).
- Calculate the initial reaction rates (V_0) from the linear portion of the absorbance vs. time curve.
- Determine the percent inhibition for each concentration of the test compound compared to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cellular [^3H]Mannose Release Assay (Confirmatory "Blow-off" Assay)

This assay confirms the inhibition of PMI in a cellular context by measuring the release of $^3\text{H}_2\text{O}$ from cells incubated with [2- ^3H]mannose.

Materials:

- Human hepatoma cells (e.g., C3A)
- Cell culture medium (e.g., DMEM)
- [2- ^3H]mannose
- Test compound (**ML089**) at various concentrations
- Scintillation vials

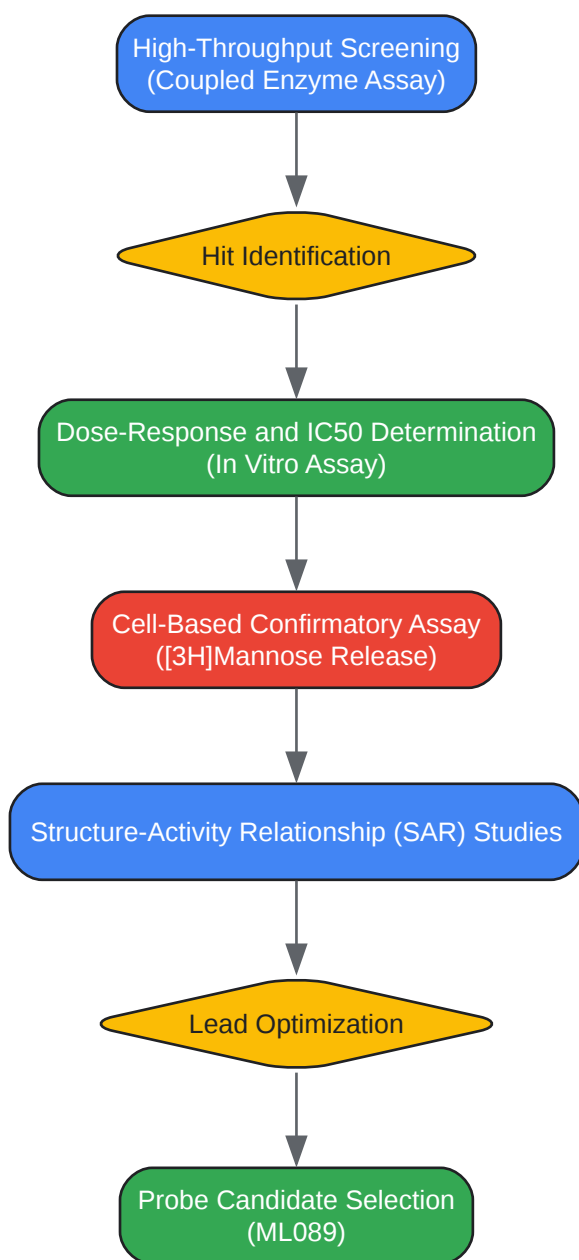
- Scintillation counter
- Water bath or incubator

Procedure:

- Plate human hepatoma cells in a multi-well plate and grow to near confluency.
- Pre-incubate the cells with various concentrations of **ML089** or vehicle control in fresh culture medium for a specified time (e.g., 1-2 hours).
- Add [2-³H]mannose to each well and incubate for a defined period (e.g., 1 hour) at 37°C.
- After incubation, collect a sample of the culture medium from each well.
- Transfer the medium to a scintillation vial.
- Evaporate the water from the samples by heating (e.g., in a ventilated oven or by blowing air over the samples). This "blow-off" step removes the ³H₂O produced by PMI activity, while the un-metabolized [2-³H]mannose remains.
- Add scintillation fluid to each vial and measure the remaining radioactivity using a scintillation counter.
- A decrease in the amount of ³H₂O produced (and therefore an increase in the remaining radioactivity) corresponds to the inhibition of PMI.
- Calculate the percent inhibition for each concentration of **ML089** and determine the EC50 value.

Experimental Workflow

The following diagram illustrates the typical workflow for the discovery and validation of a PMI inhibitor like **ML089**.



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Caption: Workflow for the identification and validation of PMI inhibitors.

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References

- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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